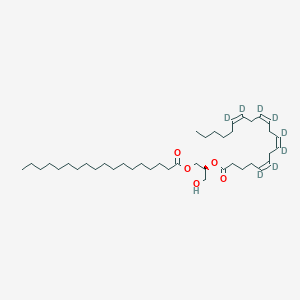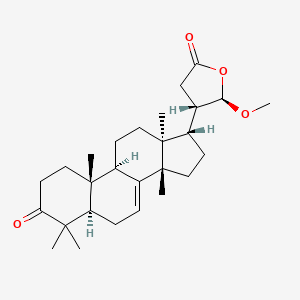![molecular formula C19H9Br4NaO5S B12427679 Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate CAS No. 271766-01-9](/img/structure/B12427679.png)
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple bromine atoms and a benzoxathiol ring, making it a valuable reagent in chemical synthesis and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate typically involves the bromination of phenolic compounds followed by the formation of the benzoxathiol ring. The reaction conditions often require the use of bromine or brominating agents in the presence of a suitable solvent and catalyst to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds and as a precursor for more complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent or in drug development for targeting specific biological pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Wirkmechanismus
The mechanism by which sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and phenolic groups play crucial roles in binding to these targets, modulating their activity and leading to various biochemical outcomes. The benzoxathiol ring structure also contributes to the compound’s stability and reactivity, facilitating its use in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Bromophenol Blue Sodium Salt: Another brominated phenolic compound used as a pH indicator and in various analytical applications.
3,5-Dibromo-4-nitrosobenzenesulfonic Acid Sodium Salt: Used as a spin trap for radicals and in biological studies.
Uniqueness: Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate is unique due to its specific combination of bromine atoms and the benzoxathiol ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high selectivity and stability.
Eigenschaften
CAS-Nummer |
271766-01-9 |
|---|---|
Molekularformel |
C19H9Br4NaO5S |
Molekulargewicht |
691.9 g/mol |
IUPAC-Name |
sodium;3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(24)6-13(21)17(12)19(18-14(22)7-10(25)8-15(18)23)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1 |
InChI-Schlüssel |
KGANHHDZDYZJEM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=C(C=C(C=C3Br)O)Br)C4=C(C=C(C=C4Br)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



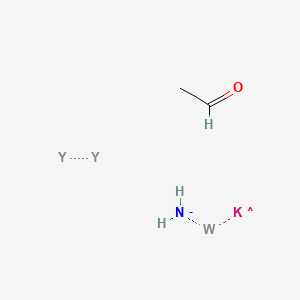
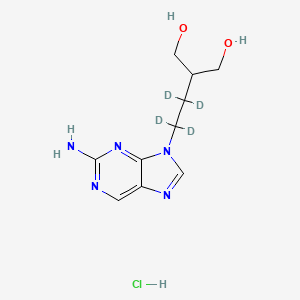
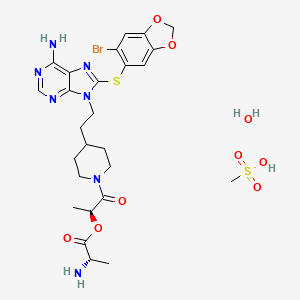
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)
![(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)

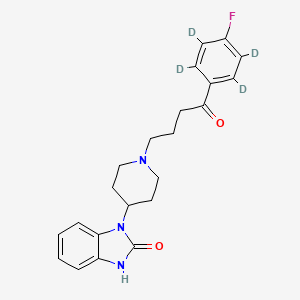
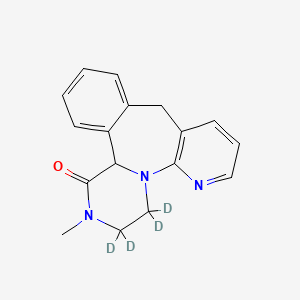
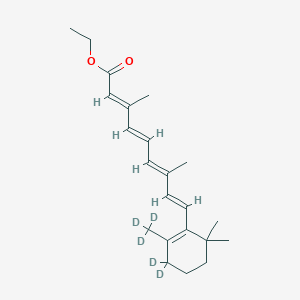
![Methyl 5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12427652.png)
